molecular formula C20H21N5O3 B12164928 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B12164928
M. Wt: 379.4 g/mol
InChI Key: DSPOXYWAYIIMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that features a unique combination of isoquinoline and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps. One common approach starts with the preparation of the isoquinoline derivative, followed by the introduction of the tetrazole group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions might be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
  • (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanol
  • (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methane

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(5-methyltetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C20H21N5O3/c1-13-21-22-23-25(13)17-7-5-4-6-16(17)20(26)24-9-8-14-10-18(27-2)19(28-3)11-15(14)12-24/h4-7,10-11H,8-9,12H2,1-3H3

InChI Key

DSPOXYWAYIIMIA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.